

An In-depth Technical Guide to the Mineral Vivianite: Properties and Identification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vivianite

Cat. No.: B12648973

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vivianite ($\text{Fe}^{2+}_3(\text{PO}_4)_2 \cdot 8\text{H}_2\text{O}$) is a hydrated ferrous phosphate mineral of significant interest across various scientific disciplines due to its unique physicochemical properties and its role in phosphorus and iron biogeochemical cycling. This technical guide provides a comprehensive overview of the mineralogical properties of **vivianite**, including its crystallography, chemical composition, and physical and optical characteristics. Detailed experimental protocols for the identification and characterization of **vivianite** are presented, catering to the needs of researchers in mineralogy, geochemistry, and materials science. This document aims to serve as a foundational resource for the scientific community, facilitating a deeper understanding of **vivianite** and its potential applications.

Introduction

Vivianite is a secondary mineral that typically forms in anoxic and phosphate-rich environments such as sedimentary deposits, peat bogs, and the oxidized zones of ore deposits.^{[1][2]} Its most striking characteristic is its rapid color change upon exposure to air, from colorless or pale green to a deep blue or greenish-blue.^{[3][4]} This is a result of the oxidation of ferrous iron (Fe^{2+}) to ferric iron (Fe^{3+}) within the crystal structure.^{[3][5]} The mineral is named after John Henry Vivian, the English mineralogist who discovered it.^{[4][6]}

Mineralogical Properties of Vivianite

The fundamental properties of **vivianite** are summarized in the following tables, providing a quantitative basis for its identification and characterization.

Crystallographic Data

Vivianite crystallizes in the monoclinic crystal system.^[2] Its crystal structure consists of sheets of linked FeO_6 octahedra and PO_4 tetrahedra, which accounts for its perfect cleavage.^[7]

Property	Value
Crystal System	Monoclinic ^[2]
Space Group	$\text{C}2/\text{m}$ ^[4]
Unit Cell Parameters	$a \approx 10.08 \text{ \AA}$, $b \approx 13.44 \text{ \AA}$, $c \approx 4.70 \text{ \AA}$; $\beta \approx 104.3^\circ$ ^[8]

Chemical Composition

The ideal chemical formula for **vivianite** is $\text{Fe}^{2+}_3(\text{PO}_4)_2 \cdot 8\text{H}_2\text{O}$.^[2] However, substitutions of other divalent cations for iron are common, leading to variations in its composition.

Element	Weight % (Ideal)	Common Substitutions
FeO	42.97%	Mn^{2+} , Mg^{2+} , Ca^{2+} ^[7]
P_2O_5	28.31%	-
H_2O	28.72%	-

Physical Properties

Vivianite is a relatively soft mineral with a low specific gravity.^[7] Its physical properties are key indicators for preliminary identification.

Property	Value
Mohs Hardness	1.5 - 2 ^[7]
Specific Gravity	2.67 - 2.69 ^[4]
Cleavage	Perfect on {010} ^{[4][7]}
Fracture	Fibrous ^[8]
Tenacity	Sectile, flexible in thin laminae ^[7]
Luster	Vitreous to pearly on cleavage surfaces, can be dull or earthy ^[8]
Streak	Colorless to bluish-white, darkens on exposure ^[8]

Optical Properties

The optical properties of **vivianite** are distinctive, particularly its strong pleochroism which becomes more intense with oxidation.

Property	Value
Optical Class	Biaxial (+) ^[7]
Refractive Indices	$n\alpha = 1.579 - 1.616$, $n\beta = 1.602 - 1.656$, $n\gamma = 1.629 - 1.675$ ^[8]
Birefringence	0.050 - 0.059 ^[8]
Pleochroism	Strong: X = deep blue, Y = pale yellowish-green, Z = pale yellowish-green ^[7]

Experimental Protocols for Identification and Characterization

Accurate identification and detailed characterization of **vivianite** require a combination of analytical techniques. The following sections outline the standard experimental protocols.

X-ray Diffraction (XRD)

XRD is the primary method for determining the crystal structure of **vivianite**.

Methodology:

- Sample Preparation: A small, powdered sample of the mineral is prepared to ensure random orientation of the crystallites.
- Instrumentation: A powder diffractometer equipped with a Cu K α radiation source is typically used.
- Data Collection: The sample is scanned over a 2 θ range of 5-70° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
- Data Analysis: The resulting diffraction pattern is compared with a standard reference pattern for **vivianite** (e.g., from the Crystallography Open Database) to confirm its identity and determine unit cell parameters.[\[9\]](#)[\[10\]](#)

Electron Probe Microanalysis (EPMA)

EPMA is used to determine the quantitative chemical composition of **vivianite**.[\[11\]](#)[\[12\]](#)

Methodology:

- Sample Preparation: A polished thin section or a grain mount of the **vivianite** sample is prepared and coated with a thin layer of carbon to ensure electrical conductivity.
- Instrumentation: An electron probe microanalyzer equipped with wavelength-dispersive spectrometers (WDS) is used.
- Analysis: The sample is bombarded with a focused electron beam (typically 15-20 kV accelerating voltage and 10-20 nA beam current). The characteristic X-rays emitted from the sample are measured by the WDS and compared to those from known standards to determine the concentrations of constituent elements.[\[13\]](#)[\[14\]](#)

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique used to identify **vivianite** and study its molecular structure.[\[15\]](#)[\[16\]](#)

Methodology:

- Instrumentation: A micro-Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) is used.
- Analysis: The laser is focused on the **vivianite** sample, and the scattered light is collected and analyzed. The resulting Raman spectrum will show characteristic peaks corresponding to the vibrational modes of the phosphate $(PO_4)^{3-}$ groups and water molecules in the **vivianite** structure.[\[17\]](#)[\[18\]](#) The most intense Raman band for **vivianite** is typically observed around 950 cm^{-1} , which is assigned to the symmetric stretching vibration of the PO_4 group.[\[16\]](#)

Mössbauer Spectroscopy

Mössbauer spectroscopy is particularly useful for determining the oxidation state and coordination environment of iron in **vivianite**.[\[19\]](#)[\[20\]](#)

Methodology:

- Instrumentation: A Mössbauer spectrometer with a ^{57}Co source is used.
- Analysis: The powdered **vivianite** sample is exposed to the gamma rays from the source, and the absorption spectrum is recorded. The spectrum is then fitted with a combination of quadrupole doublets corresponding to Fe^{2+} and Fe^{3+} in different crystallographic sites.[\[21\]](#)[\[22\]](#) This allows for the quantification of the degree of oxidation in the **vivianite** sample.[\[20\]](#)

Thermogravimetric Analysis (TGA)

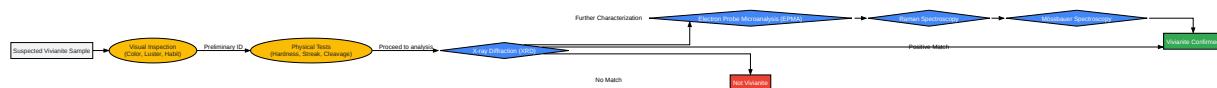
TGA is used to study the dehydration and thermal stability of **vivianite**.[\[23\]](#)[\[24\]](#)

Methodology:

- Instrumentation: A thermogravimetric analyzer is used.

- Analysis: A small amount of the **vivianite** sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is monitored as a function of temperature. The resulting TGA curve will show distinct steps corresponding to the loss of water molecules from the **vivianite** structure.[25][26]

Identification of Vivianite


The identification of **vivianite** involves a combination of field observations and laboratory analyses.

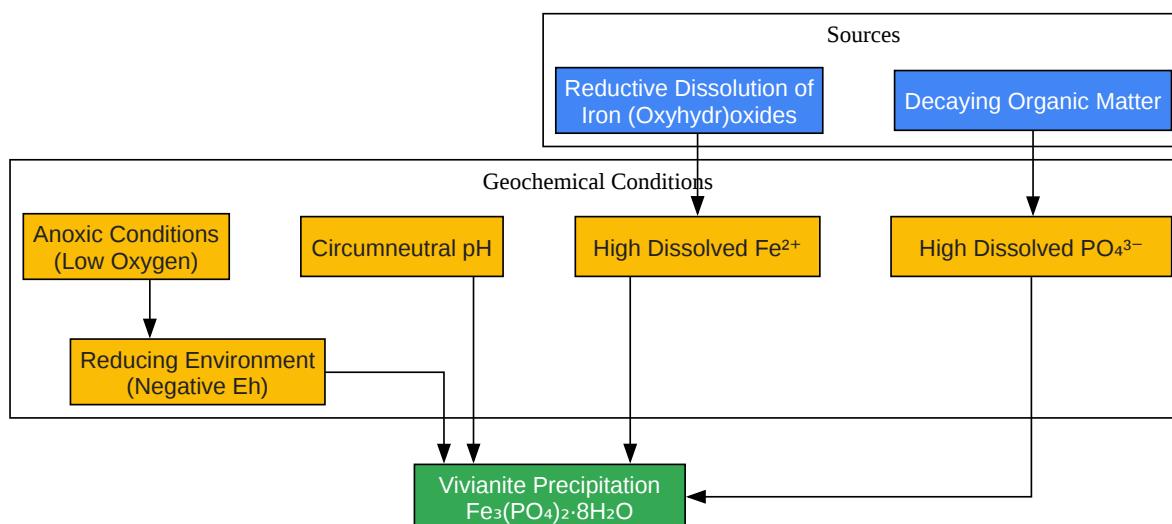
Field Identification

In the field, **vivianite** can often be identified by its characteristic deep blue to green color, low hardness, and perfect cleavage.^{[7][8]} It is frequently found in association with organic material, such as fossil shells and bones, in sedimentary environments.^[3] Associated minerals can include pyrite, goethite, and siderite.^[1]

Laboratory Identification Workflow

A systematic workflow for the definitive identification of **vivianite** in the laboratory is presented below.

[Click to download full resolution via product page](#)


Caption: Laboratory workflow for the identification of **vivianite**.

Formation Environment and Alteration

Understanding the geochemical conditions of **vivianite** formation is crucial for its identification and for interpreting its presence in various geological settings.

Formation Environment and Alteration

Vivianite typically forms in anoxic, reducing environments with a circumneutral pH and high concentrations of dissolved phosphate and ferrous iron.^[5] These conditions are often met in waterlogged soils, the sediments of lakes and marine systems, and in association with decaying organic matter.^{[1][27]} The formation of **vivianite** plays a significant role in the sequestration of phosphorus in these environments.

[Click to download full resolution via product page](#)

Caption: Key factors influencing the formation of **vivianite**.

Upon exposure to oxidizing conditions, **vivianite** alters, leading to a change in color and mineralogy. The initial oxidation product is often **metavivianite**, and with further oxidation, it can transform into amorphous iron(III) phosphates like **santabarbaraite**.^{[5][28]}

Conclusion

Vivianite is a mineral with distinctive properties that make it both a subject of scientific curiosity and an important indicator of geochemical processes. This guide has provided a detailed overview of its characteristics and the experimental methodologies required for its rigorous identification and analysis. The data and protocols presented herein are intended to support further research into the fundamental properties and potential applications of this fascinating mineral.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. geologyscience.com [geologyscience.com]
- 2. chromagems.com [chromagems.com]
- 3. VERIFYING VIVIANITE - Salt Shack [saltshack.co.uk]
- 4. mindat.org [mindat.org]
- 5. Rates and Mechanism of Vivianite Dissolution under Anoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thecrystalcouncil.com [thecrystalcouncil.com]
- 7. Vivianite (Vivianite) - Rock Identifier [rockidentifier.com]
- 8. Vivianite - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. geology.wisc.edu [geology.wisc.edu]
- 12. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 13. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]
- 14. probesoftware.com [probesoftware.com]
- 15. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 16. researchgate.net [researchgate.net]
- 17. Raman study of vivianite | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. msaweb.org [msaweb.org]
- 20. Mössbauer spectroscopy: epoch-making biological and chemi... [degruyterbrill.com]
- 21. Microbially mediated synthesis of vivianite by Desulfosporosinus on the way to phosphorus recovery - Environmental Science: Advances (RSC Publishing)
DOI:10.1039/D4VA00040D [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Mineral Vivianite: Properties and Identification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12648973#vivianite-mineral-properties-and-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com